Cas no 74-90-8 (Hydrocyanic acid)

Hydrocyanic acid, also known as carbonitrile \ hydrogen cyanide. The molecular structure is that C atoms are bonded by SP hybrid orbitals \ there are carbon nitrogen triple bonds, and the molecule is a polar molecule. It can inhibit respiratory enzymes, cause intracellular asphyxia, and is highly toxic. Hydrogen cyanide is a liquid in the standard state, easy to disperse evenly in the air, and can be burned in the air. When the content of hydrogen cyanide in the air reaches 5.6% - 12.8%, It is explosive. Hydrocyanic acid is highly toxic. The clinical manifestations of acute hydrogen cyanide poisoning are obvious bitter almond flavor in the patient's exhaled breath. Mild poisoning mainly shows chest tightness \ palpitation \ increased heart rate \ headache \ nausea \ vomiting \ blurred vision. Severe poisoning mainly shows deep coma, shallow and rapid breathing, paroxysmal convulsions, and even tonic spasms. In World War II, Nazi Germany often used hydrogen cyanide as a killer gas in the gas chamber< Br>
Hydrocyanic acid structure
Hydrocyanic acid structure
Hydrocyanic acid
74-90-8
CHN
27.02534
563094
768

Hydrocyanic acid Properties

Names and Identifiers

    • Hydrocyanic acid
    • Blausaeure
    • carbonitrile
    • Cyanwasserstoff
    • Evercyn
    • Formic anammonide
    • formonitrile
    • methylnitrile
    • prussic acid
    • Zaclondiscoids
    • Zyklon B
    • acide cyanhydrique
    • hydrocyanic acid fumigant
    • AC (chemical warfare agent)
    • Agent AC
    • Carbon hydride nitride (CHN)
    • Hydrogen cyanide
    • AC
    • BDBM50152968
    • Hydrogen cyanide, stabilized, with <3% water and absorbed in a porous inert material
    • Blauwzuur
    • 143334-20-7
    • Acid, Hydrocyanic
    • HSDB 165
    • Cyaanwaterstof
    • AI3-31100-X
    • Acido cianidrico [Italian]
    • 74-90-8
    • Hydrogen cyanide, stabilized, with <3% water and absorbed in a porous inert material [UN1614] [Poison]
    • Blausaeure (German)
    • BRN 1718793
    • HYDROGEN CYANIDE [HSDB]
    • Hydrocyanic acid, anhydrous, stabilized
    • UN1613
    • NS00077168
    • EPA Pesticide Chemical Code 045801
    • Cyanwasserstoff [German]
    • Hydrogen cyanide, anhydrous, stabilized
    • Graphitic carbon nitride, 99%, length: 1 - 10 mum
    • Prussic acid, anhydrous, stabilized
    • Hydrocyanic acid (prussic), unstabilized
    • DTXCID004148
    • UN3294
    • Zootic acid
    • Nitrilomethane #
    • HYDROCYANICUM ACIDUM [HPUS]
    • Hydrogen cyanide, anhydrous, stabilized, absorbed in a porous inert material
    • methanenitrile
    • Hydrogen cyanide [ISO]
    • UN1614
    • hydridonitridocarbonhydrogen(nitridocarbonate)methanenitrile
    • Acide cyanhydrique (ISO-French)
    • Caswell No. 483
    • RCRA waste number P063
    • CHEMBL183419
    • Carbon hydride nitride
    • (CHN)
    • HYDROGEN CYANIDE [MI]
    • Acide cyanhydrique [French]
    • Blausaeure [German]
    • Aero Liquid HCN
    • HCN
    • hydrogen(nitridocarbonate)
    • Hydrocyanic acid (prussic), unstabilized [Forbidden]
    • Prussic acid, unstabilized
    • UN1051
    • UN 1614 (Salt/Mix)
    • Hydrogen cyanide, stabilized with <3% water [UN1051] [Poison]
    • Blauwzuur [Dutch]
    • Acido cianidrico
    • Acide cyanhydrique [ISO-French]
    • NA1613
    • hydridonitridocarbon
    • EINECS 200-821-6
    • Cyjanowodor [Polish]
    • Cyaanwaterstof [Dutch]
    • Hydrocyanic acid, anhydrous, stabilized, absorbed in a porous inert material
    • CHEBI:18407
    • Carbon nitride (C3N4)
    • UN 1613 (Salt/Mix)
    • CHN
    • Hydrogen cyanide, stabilized with <3% water
    • Q3416481
    • Cyjanowodor
    • NA 1051
    • HYDROCYANICUM ACIDUM
    • HYDROGEN CYANIDE [WHO-DD]
    • RCRA waste no. P063
    • C01326
    • UNII-2WTB3V159F
    • AC [Cyanide]
    • [CHN]
    • Graphitic Carbon Nitride
    • UN 1051
    • 2WTB3V159F
    • Cyclon
    • Cyclone B
    • Prussic acid, anhydrous, stabilized, absorbed in a porous inert material
    • DTXSID9024148
    • EC 200-821-6
    • Cyanide, Hydrogen
    • AC (Cyanide)
    • +Expand
    • LELOWRISYMNNSU-UHFFFAOYSA-N
    • 1S\/CHN\/c1-2\/h1H
    • C#N

Computed Properties

  • 27.01090
  • 0
  • 1
  • 0
  • 27.010899036g/mol
  • 2
  • 10
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.1
  • 2
  • 0
  • 23.8Ų

Experimental Properties

  • 0.13978
  • 23.79000
  • 1.45968 (17 ºC)
  • 183-184 ºC (14 Torr)
  • 205.5 ºC
  • -32.5±11.2 ºC,
  • Dissolution (89.7 g/l) (25 º C),
  • Colorless liquid or gas with bitter almond flavor [1]
  • Soluble in water \ ethanol \ ether, etc [14]
  • 9.2(at 25℃)
  • 1.022 g/cm3 (20 ºC)

Hydrocyanic acid Security Information

  • 3
  • 6.1(a)
  • 7/9-16-36/37-38-45-60-61
  • III
  • III
  • R12; R26; R50/53; R26/27/28
  • 6.1(a)
  • C C T T Xi Xi
  • 1051
  • I
  • R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
  • LC50 in rats, mice, dogs: 544 ppm (5 min), 169 ppm (30 min), 300 ppm (3 min) by inhalation, K. C. Back et al., Reclassification of Materials Listed as Transportation Health Hazards (TSA-20-72-3; PB214-270, 1972)
  • 6.1(a)

Hydrocyanic acid Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Hydrocyanic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Circuit 2

Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Circuit 3

Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Hydrocyanic acid Raw materials

Hydrocyanic acid Preparation Products

Hydrocyanic acid Related Literature